molecular formula C22H34O7 B14798149 Coleonol;Colforsin

Coleonol;Colforsin

Cat. No.: B14798149
M. Wt: 410.5 g/mol
InChI Key: OHCQJHSOBUTRHG-WXZLUXNRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Coleonol can be synthesized through a series of chemical reactions starting from geranylgeranyl pyrophosphate (GGPP). The key step in the chemical synthesis involves the photocyclization of a synthetic intermediate in the presence of oxygen and methylene blue, followed by a singlet oxygen Diels-Alder reaction .

Industrial Production Methods

Industrial production of Coleonol typically involves extraction from the roots of Coleus barbatus. The roots are harvested, dried, and then subjected to solvent extraction using organic solvents such as ethanol, chloroform, or DMSO. The extract is then purified through various chromatographic techniques to isolate Coleonol .

Chemical Reactions Analysis

Types of Reactions

Coleonol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of Coleonol include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include various Coleonol derivatives, which may have enhanced or modified biological activities. For example, derivatives such as colforsin daropate and NKH477 have been shown to be more potent at raising cAMP levels compared to Coleonol .

Scientific Research Applications

Mechanism of Action

Coleonol exerts its effects by activating the enzyme adenylate cyclase, which increases intracellular levels of cAMP. cAMP acts as a second messenger, activating cAMP-sensitive pathways such as protein kinase A (PKA) and EPAC1. These pathways are involved in various physiological responses, including hormone regulation, cell communication, and feedback control of hormones .

Comparison with Similar Compounds

Coleonol is unique among labdane diterpenes due to its potent activation of adenylate cyclase. Similar compounds include:

These derivatives highlight the versatility and potential of Coleonol in various scientific and medical applications.

Properties

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

IUPAC Name

[(3R,4aR,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate

InChI

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13?,15?,16?,17?,19-,20-,21+,22-/m0/s1

InChI Key

OHCQJHSOBUTRHG-WXZLUXNRSA-N

Isomeric SMILES

CC(=O)OC1C(C2[C@](C(CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O

Origin of Product

United States

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